The Discovery and Synthesis of DG172 Dihydrochloride: A Selective PPARβ/δ Inverse Agonist
The Discovery and Synthesis of DG172 Dihydrochloride: A Selective PPARβ/δ Inverse Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DG172 dihydrochloride (B599025) is a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) antagonist with inverse agonistic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DG172. It includes detailed experimental protocols for its synthesis and key biological assays, a comprehensive summary of its quantitative data, and visualizations of its synthesis and relevant signaling pathways. DG172 was identified through a systematic structure-activity relationship (SAR) study and has demonstrated high binding affinity for PPARβ/δ and the ability to down-regulate the transcription of the PPARβ/δ target gene, angiopoietin-like 4 (Angptl4).[1][2] Its oral bioavailability makes it a valuable tool for elucidating the physiological and pathological roles of PPARβ/δ.
Discovery and Rationale
The nuclear receptor PPARβ/δ is a ligand-activated transcription factor implicated in various physiological processes, including lipid metabolism, inflammation, and cell proliferation.[3] Its role in disease has made it an attractive target for therapeutic intervention. The discovery of DG172 began with a high-throughput screening of the Open Chemical Repository of the NCI/NIH Developmental Therapeutics Program using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based competitive ligand binding assay.[2][4] This screen identified (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile as a lead compound. A subsequent systematic structure-activity relationship (SAR) study led to the design and synthesis of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, designated as DG172.[2]
Synthesis of DG172 Dihydrochloride
The synthesis of DG172 is achieved through a multi-step process culminating in a Knoevenagel condensation. The final product is then converted to its dihydrochloride salt.
Synthesis Workflow
Caption: Synthetic workflow for DG172 dihydrochloride.
Experimental Protocol: Synthesis of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172)
This protocol is based on the Knoevenagel condensation reaction.
Materials:
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2-bromophenylacetonitrile
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4-(1-methylpiperazin-1-yl)benzaldehyde
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Piperidine
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Hydrochloric acid (HCl)
Procedure:
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A solution of 2-bromophenylacetonitrile and 4-(1-methylpiperazin-1-yl)benzaldehyde in ethanol is prepared.
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Piperidine is added as a basic catalyst.
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The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is cooled, and the crude product is precipitated.
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The precipitate is collected by filtration, washed, and purified by recrystallization to yield the pure (Z)-isomer of DG172.
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For the preparation of the dihydrochloride salt, the DG172 base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting salt is then isolated.
Note: This is a generalized protocol. For precise molar ratios, reaction times, temperatures, and purification details, it is imperative to consult the primary literature by Lieber S, et al. (2012) in the Journal of Medicinal Chemistry.
Biological Activity and Mechanism of Action
DG172 is a selective PPARβ/δ antagonist with inverse agonistic properties.[2] It exhibits high binding affinity to the PPARβ/δ ligand-binding domain and, as an inverse agonist, it not only blocks the action of agonists but also reduces the basal activity of the receptor.[3]
Signaling Pathway
DG172 exerts its effects by modulating the transcription of PPARβ/δ target genes. A key target is Angiopoietin-like 4 (ANGPTL4), a protein involved in lipid metabolism and tumorigenesis. As an inverse agonist, DG172 enhances the recruitment of transcriptional corepressors to the PPARβ/δ/RXR heterodimer on the ANGPTL4 promoter, leading to the downregulation of its expression.[5]
Caption: DG172 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for DG172 dihydrochloride.
| Parameter | Value | Assay | Reference |
| PPARβ/δ Binding Affinity (IC50) | 27 nM | TR-FRET Competitive Binding Assay | [2] |
| Angptl4 Transcription Inhibition (IC50) | 9.5 nM | Quantitative PCR in mouse myoblasts | [2] |
| Oral Bioavailability | Orally bioavailable in mice | Pharmacokinetic studies in mice | [2] |
Key Experimental Protocols
TR-FRET Competitive Ligand Binding Assay
This assay is used to determine the binding affinity of a compound to the PPARβ/δ ligand-binding domain (LBD).
Principle: The assay is based on the competition between a test compound and a fluorescently labeled tracer for binding to a terbium (Tb)-labeled anti-GST antibody-bound GST-tagged PPARβ/δ-LBD. When the tracer is bound to the LBD, FRET occurs between the terbium donor and the fluorescent acceptor on the tracer. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: TR-FRET competitive binding assay workflow.
Materials:
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GST-tagged PPARβ/δ-LBD
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Terbium-labeled anti-GST antibody
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Fluorescently labeled PPARβ/δ tracer
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Test compound (DG172)
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Assay buffer
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384-well microplates
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TR-FRET compatible plate reader
Procedure:
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Prepare serial dilutions of the test compound.
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In a 384-well plate, add the GST-PPARβ/δ-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer.
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Add the test compound dilutions to the wells.
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Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
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Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.
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Calculate the ratio of acceptor to donor emission and plot the results against the test compound concentration to determine the IC50 value.
Coregulator Interaction Assay
This assay measures the ability of a ligand to promote the interaction of PPARβ/δ with a corepressor peptide.
Principle: Similar to the binding assay, this TR-FRET based assay uses a GST-tagged PPARβ/δ-LBD and a terbium-labeled anti-GST antibody. A fluorescently labeled corepressor peptide is used as the binding partner. An inverse agonist like DG172 will enhance the interaction between the LBD and the corepressor peptide, resulting in an increased FRET signal.
Procedure: The procedure is analogous to the competitive binding assay, with the fluorescent tracer being replaced by a fluorescently labeled corepressor peptide. The increase in the FRET signal is measured as a function of the test compound concentration.
Quantitative Gene Expression Analysis of Angptl4
This method is used to quantify the effect of DG172 on the expression of the PPARβ/δ target gene, Angptl4.
Experimental Workflow:
Caption: Workflow for quantitative gene expression analysis.
Materials:
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Mouse myoblast cell line (e.g., C2C12)
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Cell culture reagents
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DG172
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RNA isolation kit
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Reverse transcription kit
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qPCR master mix
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Primers for Angptl4 and a housekeeping gene (e.g., Gapdh)
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qPCR instrument
Procedure:
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Culture mouse myoblasts to the desired confluency.
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Treat the cells with a range of concentrations of DG172 for a specified period.
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Isolate total RNA from the cells using a commercial kit.
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Synthesize cDNA from the isolated RNA using a reverse transcription kit.
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Perform quantitative PCR using primers specific for Angptl4 and a housekeeping gene for normalization.
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Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of Angptl4 in treated versus untreated cells.
Conclusion
DG172 dihydrochloride is a well-characterized, potent, and selective PPARβ/δ inverse agonist. Its discovery through a rational drug design approach and its oral bioavailability make it an invaluable research tool for investigating the multifaceted roles of PPARβ/δ in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further studies with DG172 may pave the way for novel therapeutic strategies targeting PPARβ/δ-mediated pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
